REACTION_CXSMILES
|
C(O[C:4](=[O:9])[C:5]([F:8])([F:7])[CH3:6])C.[CH2:10]([CH2:12][NH2:13])[OH:11]>>[F:8][C:5]([F:7])([CH3:6])[C:4]([NH:13][CH2:12][CH2:10][OH:11])=[O:9]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C)OC(C(C)(F)F)=O
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Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
C(O)CN
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Type
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CUSTOM
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Details
|
to stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
|
to stir at ambient temperature for 4 hours
|
Duration
|
4 h
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Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)NCCO)(C)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |